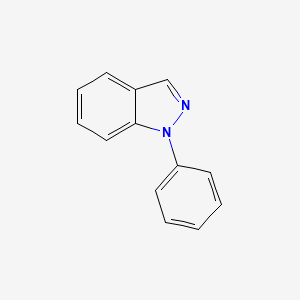

1-Phenyl-1H-indazole

Descripción general

Descripción

1-Phenyl-1H-indazole is a heterocyclic aromatic organic compound. It consists of an indazole ring system, which is a fused bicyclic structure containing both a benzene ring and a pyrazole ring, with a phenyl group attached to the nitrogen atom at position 1. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals with various biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-indazole can be synthesized through several methods, including:

Cyclization of Hydrazones: One common method involves the cyclization of hydrazones derived from benzaldehydes. For example, the reaction of 2-aminobenzophenone with hydrazine hydrate under acidic conditions can yield this compound.

Transition Metal-Catalyzed Reactions: Copper-catalyzed cyclization of N-aryl hydrazones is another efficient method.

Reductive Cyclization: Reductive cyclization of nitroaromatic compounds with hydrazine can also produce this compound.

Industrial Production Methods: Industrial production of this compound often employs scalable methods such as:

Catalytic Hydrogenation: Using palladium on carbon as a catalyst for the hydrogenation of nitroaromatic precursors.

Continuous Flow Synthesis: This method allows for the efficient and continuous production of this compound, improving yield and reducing reaction time.

Análisis De Reacciones Químicas

Types of Reactions: 1-Phenyl-1H-indazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed:

Oxidation: Phenylindazole oxides.

Reduction: Reduced phenylindazole derivatives.

Substitution: Halogenated phenylindazole compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antitumor Activity

1-Phenyl-1H-indazole derivatives have shown promising antitumor activity. For instance, compounds designed based on this scaffold have been evaluated for their inhibitory effects on Polo-like kinase 4 (PLK4), leading to the identification of effective inhibitors with nanomolar activity against cancer cell lines. Notably, compound CFI-400945 demonstrated significant efficacy in inhibiting tumor growth in mouse models of colon cancer .

Anti-inflammatory Properties

Research has highlighted the potential of 1H-indazole derivatives as anti-inflammatory agents. A study involving molecular docking and dynamics simulations revealed that certain derivatives exhibited strong binding affinities to Cyclooxygenase-2 (COX-2), suggesting their utility in treating inflammation-related disorders .

Analgesic Effects

Several studies have reported that this compound derivatives possess analgesic properties superior to traditional analgesics like acetylsalicylic acid. For example, specific compounds demonstrated significant analgesic and anti-inflammatory activities in animal models .

Synthetic Organic Chemistry

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including palladium-catalyzed direct arylation and copper-catalyzed intramolecular N-arylation. These techniques allow for the efficient production of diverse derivatives with tailored properties .

| Synthesis Method | Yield (%) | Catalyst Used | Notes |

|---|---|---|---|

| Palladium-Catalyzed | Moderate | Pd(OAc)₂ | Direct arylation at C3 position |

| Copper-Catalyzed | 10–70 | CuI | Intramolecular N-arylation |

Material Science

Advanced Materials Development

Due to its unique structural properties, this compound is utilized in developing advanced materials with specific characteristics such as high thermal stability and unique electronic properties. These materials are valuable in electronic devices and coatings .

Case Study 1: Antitumor Activity of Indazole Derivatives

A series of (1R,2S)-2-(1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one derivatives were synthesized and evaluated for their potential as PLK4 inhibitors. The study reported that compounds exhibited IC50 values in the single-digit nanomolar range, indicating strong potential for cancer therapy .

Case Study 2: COX-2 Inhibition

Molecular dynamics simulations were conducted on new indazole derivatives to evaluate their binding affinities to COX-2. The results showed that certain compounds maintained stability within the enzyme's active site, highlighting their potential as anti-inflammatory drugs .

Mecanismo De Acción

Comparación Con Compuestos Similares

1-Phenyl-1H-indazole can be compared with other indazole derivatives:

1-Methyl-1H-indazole: Similar structure but with a methyl group instead of a phenyl group, leading to different biological activities.

2-Phenyl-2H-indazole: The phenyl group is attached at a different position, resulting in distinct chemical properties and applications.

Indazole-3-carboxylic acid: Contains a carboxyl group, making it more polar and suitable for different types of reactions.

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Actividad Biológica

1-Phenyl-1H-indazole is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the current understanding of the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Synthesis

This compound belongs to the indazole family, characterized by a fused benzene and pyrazole ring structure. The general formula can be represented as follows:

The synthesis of this compound typically involves the condensation of phenyl hydrazine with appropriate carbonyl compounds or through cyclization reactions involving substituted phenyl derivatives. Recent advancements have employed copper-catalyzed methods to enhance yields and reduce reaction times .

Anticancer Activity

Numerous studies have highlighted the potential of this compound derivatives as anticancer agents. The following table summarizes key findings from various studies regarding their antiproliferative activities against different cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-amino-N-phenyl-1H-indazole-1-carboxamide | K562 (Leukemia) | 0.041 | Induces G0-G1 phase arrest |

| 3-amino-N-phenyl-1H-indazole-1-carboxamide | Colon Cancer | 0.64 | Inhibits cell growth via pRb modulation |

| Indazole Derivative 2f | A549 (Lung) | 0.88 | Inhibits proliferation and colony formation |

| Indazole Derivative 10d,e | Various (NCI Panel) | <1.0 | Broad-spectrum antiproliferative activity |

Case Studies

A pivotal study evaluated the antiproliferative effects of several indazole derivatives against a panel of 60 human cancer cell lines derived from various tissues, including lung, colon, and melanoma. Compounds demonstrated significant growth inhibition at concentrations lower than 1 µM, with specific derivatives showing enhanced activity against leukemia cell lines .

Another investigation focused on the mechanism by which these compounds exert their effects. It was found that certain derivatives could induce cell cycle arrest in the G0-G1 phase by increasing the ratio of underphosphorylated retinoblastoma protein (pRb), which is crucial for regulating cell cycle progression .

Anti-inflammatory and Antimicrobial Properties

In addition to anticancer activity, some indazole derivatives exhibit anti-inflammatory properties. For instance, studies have shown that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models. Furthermore, antimicrobial assays have indicated that certain derivatives possess activity against bacterial strains, suggesting their potential as broad-spectrum antimicrobial agents .

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of this compound with various biological targets. For example, docking simulations against kinases associated with cancer pathways have revealed strong binding affinities, supporting the observed biological activities in vitro . The use of software like AutoDock has facilitated these studies by allowing researchers to visualize interactions at the molecular level.

Propiedades

IUPAC Name |

1-phenylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-2-7-12(8-3-1)15-13-9-5-4-6-11(13)10-14-15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZQJQRTZFPAGNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50307854 | |

| Record name | 1-Phenyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7788-69-4 | |

| Record name | 7788-69-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.